3-Fluoro-4-(trifluoromethoxy)styrene
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Overview
Description
3-Fluoro-4-(trifluoromethoxy)styrene is a member of the fluoroalkene class of compounds. It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a styrene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . This method ensures the formation of the desired fluoroalkene with high purity.
Industrial Production Methods
Industrial production of 3-Fluoro-4-(trifluoromethoxy)styrene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethoxy)styrene undergoes various chemical reactions, including:
Substitution Reactions: The presence of the fluorine and trifluoromethoxy groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the styrene backbone.
Polymerization: The styrene moiety allows for polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted styrenes, while polymerization results in polystyrene derivatives with unique properties .
Scientific Research Applications
3-Fluoro-4-(trifluoromethoxy)styrene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)styrene involves its interaction with molecular targets through its fluorine and trifluoromethoxy groups. These groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorostyrene: Similar in structure but lacks the trifluoromethoxy group.
3-Trifluoromethoxystyrene: Similar but lacks the fluorine atom on the aromatic ring.
Uniqueness
3-Fluoro-4-(trifluoromethoxy)styrene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
4-ethenyl-2-fluoro-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNBESVFLXPXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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